molecular formula C21H20N4O2 B2724604 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848747-13-7

2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2724604
CAS No.: 848747-13-7
M. Wt: 360.417
InChI Key: WTWPAFPMEDREIT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline is a synthetically designed quinoxaline derivative provided as a high-purity compound for research purposes. Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have garnered substantial interest in scientific research due to their multidimensional functionalization capabilities and significant, broad-spectrum biological activities . The core imidazo[4,5-b]quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the basis for investigating numerous therapeutic pathways . This compound is of particular interest in early-stage drug discovery for several therapeutic areas. Research on analogous imidazo[4,5-b]quinoxaline and quinoxaline compounds has demonstrated potential biological activities, including antiviral effects against respiratory pathogens , and has been investigated in contexts such as cancer, transplantation medicine, and the treatment of cardiovascular and neurodegenerative diseases . The structural motif of a methoxyphenyl substitution at the 2-position is a common feature in many biologically active quinoxalines, while the unique tetrahydrofuran-derived alkyl chain at the N-1 position may influence the compound's physicochemical properties and target binding affinity. Mechanistic insights can be inferred from related quinoxaline structures, which have been reported to function through various pathways, including the inhibition of key viral replication enzymes, such as the SARS-CoV-2 main protease , and modulation of immune responses through targets like Toll-like Receptors (TLRs) . Researchers can utilize this compound as a chemical tool for probing disease mechanisms or as a lead structure for the development of novel therapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic use. It is strictly prohibited for personal consumption or any form of human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-26-15-10-8-14(9-11-15)20-24-19-21(25(20)13-16-5-4-12-27-16)23-18-7-3-2-6-17(18)22-19/h2-3,6-11,16H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWPAFPMEDREIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of quinoxaline derivatives typically involves multiple synthetic routes, including cyclo-condensation reactions. The target compound can be synthesized through the reaction of 4-methoxybenzaldehyde with a suitable precursor in the presence of a base, followed by purification techniques such as recrystallization. This process not only yields the desired product but also emphasizes the importance of optimizing conditions for maximum yield and purity.

Biological Activity

Quinoxaline derivatives exhibit a wide range of biological activities, including:

  • Antiviral Activity : Some quinoxaline derivatives have shown promising antiviral properties against various pathogens. For instance, certain compounds demonstrated significant inhibitory effects against influenza viruses, with IC50 values indicating effective concentrations for viral inhibition .
  • Anticancer Properties : Quinoxaline derivatives have been explored for their potential anticancer effects. In vitro studies have shown that some compounds possess low IC50 values against cancer cell lines such as HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Effects : The antimicrobial activity of quinoxalines has been documented in various studies, showing efficacy against both bacterial and fungal strains. This broad-spectrum activity makes them candidates for further development in treating infectious diseases .

Case Studies

Several studies illustrate the biological activity of quinoxaline derivatives:

  • Study on Antiviral Efficacy : A study evaluated the antiviral activity of various quinoxaline derivatives against respiratory pathogens. One derivative exhibited an IC50 value of 0.2164 µM against H1N1, demonstrating its potential as an antiviral agent with minimal cytotoxicity (CC50 = 315578.68 µM) .
  • Anticancer Research : Another investigation focused on the anticancer properties of quinoxaline derivatives, revealing that specific compounds could induce apoptosis in cancer cells at low concentrations, which is critical for developing new cancer therapies .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity TypeObserved EffectsReference
AntiviralEffective against H1N1 (IC50 = 0.2164 µM)
AnticancerLow IC50 in HCT-116 and MCF-7 cell lines
AntimicrobialBroad-spectrum activity

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that quinoxaline derivatives exhibit antiviral activities against various viruses. For instance, compounds with similar structures have shown promise against Herpesviridae, with some derivatives reducing viral plaque formation significantly. The mechanism of action is thought to involve interference with viral replication processes, although specific studies on this compound are still limited .

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of several bacterial strains. The structural components contribute to the binding affinity of the compound to bacterial enzymes or receptors, leading to effective antimicrobial action .

Anticancer Potential

There is growing interest in the anticancer properties of imidazoquinoxaline derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers. Further investigations are necessary to elucidate the specific mechanisms involved .

Synthetic Methodologies

The synthesis of 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. Common approaches include:

  • Condensation Reactions : Utilizing amines and aldehydes to form imidazoquinoxaline frameworks.
  • Functionalization : Introducing the methoxy and tetrahydrofuran groups through selective reactions such as alkylation or etherification.
  • Purification Techniques : Employing chromatography methods to isolate pure compounds for biological testing.

Case Studies

StudyObjectiveFindings
Antiviral Activity Study Evaluate efficacy against Herpes simplex virusReduced viral plaque formation by 25% at 20 µg/mL; lower cytotoxicity compared to controls .
Antimicrobial Evaluation Test against Gram-positive and Gram-negative bacteriaSignificant inhibition observed; structure-activity relationship (SAR) analysis indicated importance of functional groups .
Anticancer Research Investigate apoptosis induction in cancer cell linesInduced apoptosis via modulation of Bcl-2 family proteins; promising results warrant further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Imidazo[4,5-b]quinoxaline Derivatives
  • Target Compound: The imidazo[4,5-b]quinoxaline core is retained, with substituents at positions 1 and 2.
  • 2-(4-Nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline (CAS 713087-01-5): Replaces the 4-methoxyphenyl group with a 4-nitrophenyl group.
  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline (STL225394): Features a benzodioxin and thiophene substituent. The benzodioxin group may improve lipophilicity, while the thiophene could enhance π-π stacking interactions. Molecular weight: 386.43 .
Imidazo[4,5-b]phenazine Derivatives
  • Methyl 2-(2-(5-Methylfuran-2-yl)-1H-imidazo[4,5-b]phenazin-1-yl)acetate (6c): Contains a phenazine core instead of quinoxaline, with a methyl ester and 5-methylfuran substituent. Phenazine derivatives exhibit potent topoisomerase I/IIα inhibition (IC50 values < 1 μM in NCI-60 cell lines) .
  • 2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine (4b) : Substituted with a fluorophenyl group, which enhances metabolic stability. Demonstrated anti-proliferative activity against MCF-7 breast cancer cells .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities
Target Compound Imidazo[4,5-b]quinoxaline 4-Methoxyphenyl, THF-methyl ~400 (estimated) Hypothesized Topo inhibition, moderate solubility
2-(4-Nitrophenyl)-... (CAS 713087-01-5) Imidazo[4,5-b]quinoxaline 4-Nitrophenyl, THF-methyl ~415 (estimated) Higher electron deficiency; potential for enhanced DNA interaction
6c Imidazo[4,5-b]phenazine Methyl ester, 5-methylfuran-2-yl 436.4 Topo I/IIα inhibition (IC50: 0.8 μM)
STL225394 Imidazo[4,5-b]quinoxaline Benzodioxin-6-yl, thiophen-2-yl 386.43 High lipophilicity (cLogP: 4.2)
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-... Imidazo[4,5-b]quinoxaline Sulfonyl, methoxybenzyl 446.5 Increased polarity (TPSA: 84 Ų)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound may favor interactions with electron-deficient regions in enzymes, while nitro substituents (e.g., CAS 713087-01-5) could enhance binding to guanine-rich DNA regions.
  • Solubility : The THF group in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., benzodioxin in STL225394).
  • Topoisomerase Inhibition: Phenazine derivatives (e.g., 6c) with ester groups exhibit stronger Topo inhibition than quinoxaline analogs, suggesting core structure influences activity .

Pharmacokinetic and Toxicity Considerations

  • SwissADME Predictions: For phenazine derivatives, high gastrointestinal absorption (∼80%) is predicted, whereas quinoxaline analogs with bulky substituents (e.g., THF-methyl) may exhibit reduced blood-brain barrier permeability .
  • Toxicity : Nitro-substituted compounds (e.g., CAS 713087-01-5) carry mutagenic risks due to nitroreductase activation, whereas methoxy groups are generally metabolically stable .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline, and how is structural confirmation achieved?

Answer:
The compound can be synthesized via multi-step reactions involving imidazole ring formation followed by functionalization. For example:

  • Step 1: Condensation of 4-methoxyphenyl-substituted precursors with tetrahydrofuran-2-ylmethylamine under reflux conditions (similar to methods in and ).
  • Step 2: Cyclization using reagents like acetic anhydride or POCl₃ to form the imidazoquinoxaline core (analogous to imidazo[4,5-b]phenazine synthesis in ).
  • Characterization:
    • ¹H NMR for verifying substituent integration (e.g., methoxy protons at ~3.8 ppm, tetrahydrofuran protons at 1.5–4.0 ppm) .
    • Elemental analysis to confirm stoichiometry (C, H, N within ±0.4% of theoretical values) .
    • Mass spectrometry (ESI-MS) for molecular ion detection .

Advanced: How can computational methods like molecular docking predict the compound’s interaction with topoisomerase enzymes?

Answer:

  • Target Preparation: Use crystal structures of human Topo I (PDB: 1SC7) and Topo IIα (PDB: 1ZXM) from the Protein Data Bank.
  • Ligand Preparation: Optimize the compound’s 3D structure using Gaussian or AMBER, followed by partial charge assignment .
  • Docking Software: AutoDock Vina or Schrödinger Suite for binding affinity calculation. Key parameters include grid box size (20 ų centered on the DNA-binding site) and Lamarckian genetic algorithm .
  • Analysis: Focus on hydrogen bonding (e.g., methoxy group with Asp533 in Topo I) and π-π stacking (quinoxaline ring with DNA bases) .

Basic: What spectroscopic and chromatographic techniques are critical for purity assessment?

Answer:

  • HPLC: Reverse-phase C18 column (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) .
  • TLC: Silica gel 60 F₂₅₄ plates, developed in ethyl acetate/hexane (3:7). Rf ~0.5 under UV light .
  • Melting Point: Determined via capillary method (expected >250°C based on imidazoquinoxaline analogs) .

Advanced: How can researchers resolve contradictions in biological activity data across cell lines?

Answer:

  • Dose-Response Analysis: Use the NCI-60 cell line panel to calculate GI₅₀ (50% growth inhibition) and compare selectivity ratios (e.g., MCF-7 vs. normal fibroblasts) .
  • Mechanistic Studies:
    • Topo Inhibition Assays: Electrophoretic mobility shift assays (EMSAs) to detect DNA relaxation inhibition .
    • Cell Cycle Analysis: Flow cytometry with propidium iodide staining (arrest in G2/M phase suggests Topo IIα targeting) .
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Advanced: What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. Aim for completeness >95% and R(int) < 0.05 .
  • Refinement: SHELXL for full-matrix least-squares refinement. Key parameters:
    • Anisotropic displacement parameters for non-H atoms.
    • Hydrogen atoms placed geometrically (riding model) .
    • Final R1 < 0.05 and wR2 < 0.10 for high reliability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

  • Modification Sites:
    • Tetrahydrofuran moiety: Replace with other heterocycles (e.g., pyrrolidine) to assess steric effects.
    • 4-Methoxyphenyl: Substitute with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
  • Biological Testing:
    • IC₅₀ Determination: Dose-dependent Topo I/IIα inhibition assays .
    • Apoptosis Markers: Western blot for caspase-3 activation .

Basic: What pharmacokinetic parameters should be prioritized in early-stage studies?

Answer:

  • SwissADME Prediction:
    • Lipophilicity: LogP < 5 (ideal range: 2–3 for oral bioavailability).
    • Solubility: >50 µM in aqueous buffer (enhanced by methoxy groups) .
    • CYP450 Inhibition: Screen against CYP3A4/2D6 to avoid drug-drug interactions .

Advanced: How can in vivo efficacy studies be designed to evaluate antitumor potential?

Answer:

  • Model Selection: Xenograft mice implanted with Topo-overexpressing tumors (e.g., HCT-116 colon carcinoma).
  • Dosing Regimen:
    • Intraperitoneal administration (10 mg/kg, 3× weekly for 4 weeks).
    • Control groups: Vehicle and reference drug (e.g., etoposide) .
  • Endpoint Analysis:
    • Tumor volume reduction (caliper measurements).
    • Histopathology for necrosis/apoptosis scoring .

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